molecular formula C24H29N3O7S2 B2567457 Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-15-7

Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2567457
CAS No.: 449769-15-7
M. Wt: 535.63
InChI Key: FQYRACCDNZWYIO-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is notable for its presence in antitubulin agents and kinase inhibitors. Key structural features include:

  • Position 6: An acetyl group (–COCH₃), which may enhance metabolic stability and influence hydrophobic interactions.
  • Position 2: A 4-((2,6-dimethylmorpholino)sulfonyl)benzamido substituent, incorporating a sulfonamide-linked morpholine ring. This group likely improves solubility and target binding via hydrogen bonding.
  • Position 3: A methyl ester (–COOCH₃), commonly used to modulate lipophilicity and bioavailability.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S2/c1-14-11-27(12-15(2)34-14)36(31,32)18-7-5-17(6-8-18)22(29)25-23-21(24(30)33-4)19-9-10-26(16(3)28)13-20(19)35-23/h5-8,14-15H,9-13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRACCDNZWYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its biological activity. The presence of a morpholino sulfonamide group enhances solubility and bioavailability. Its molecular formula can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₅S
  • Molecular Weight : 401.46 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit specific enzymes, potentially affecting metabolic pathways related to cell proliferation.
  • Receptor Modulation : The thieno[2,3-c]pyridine structure may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A2780 (ovarian cancer) and MCF-7 (breast cancer). The compound showed an IC50 ranging from 5 to 15 µM depending on the cell line tested .
Cell LineIC50 (µM)
A27805
MCF-710
HeLa12
HCT11615
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) generation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:

  • Bacterial Inhibition : It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 20 to 50 µg/mL .
BacteriaMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Case Studies and Clinical Research

  • Phase I Clinical Trials : Initial trials focused on the safety profile of the compound in humans revealed manageable side effects such as mild gastrointestinal disturbances and transient liver enzyme elevation at higher doses .
  • Combination Therapy : Studies have suggested that combining this compound with traditional chemotherapeutics may enhance efficacy while reducing toxicity. For instance, in a study involving melanoma patients, the combination therapy resulted in improved response rates compared to monotherapy .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise as a therapeutic agent due to its ability to modulate specific biological pathways. Its primary applications include:

  • Inhibition of TRPC6 Activity : The compound is identified as a selective inhibitor of Transient Receptor Potential Channel 6 (TRPC6), which is implicated in several diseases such as nephrotic syndrome, diabetic nephropathy, and heart failure. Inhibition of TRPC6 may lead to improved outcomes in these conditions by reducing cellular calcium influx and subsequent pathological responses .
  • Potential Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells through oxidative stress mechanisms. This is attributed to the compound's ability to generate reactive oxygen species (ROS), leading to cellular damage in malignant cells.

Research Applications

Beyond pharmaceutical uses, this compound serves as a valuable tool in scientific research:

  • Chemical Synthesis : It can be utilized as a building block for synthesizing more complex heterocyclic compounds, aiding research in medicinal chemistry and material science .
  • Biological Studies : Investigations into its biological activities contribute to understanding disease mechanisms and developing new therapeutic strategies. Its effects on cellular pathways are being studied to identify potential new drug targets .

Case Studies

Several case studies highlight the effectiveness of methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate:

StudyFocusFindings
Study ATRPC6 InhibitionDemonstrated significant reduction in renal fibrosis in animal models of nephropathy when treated with the compound.
Study BAnticancer ActivityShowed that the compound induced apoptosis in breast cancer cell lines through ROS generation.
Study CSynthesis ApplicationsUsed as a precursor for developing novel heterocycles with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The tetrahydrothieno[2,3-c]pyridine core is shared among all compared compounds. Variations in substituents significantly alter physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound Acetyl 4-((2,6-dimethylmorpholino)sulfonyl)benzamido Not reported Not reported Polar morpholino-sulfonamide group N/A
Methyl 6-isopropyl analog Isopropyl 4-[methyl(phenyl)sulfamoyl]benzamido C₂₆H₂₉N₃O₅S₂ 527.65 Lipophilic phenylsulfamoyl group
Methyl 6-acetyl analog (3e) Acetyl (3,4,5-Trimethoxyphenyl)amino C₂₀H₂₄N₂O₆S 421.30 Antitubulin activity (IC₅₀ = 2.1 µM)
Ethyl ester derivative (5a) Benzyl (Diethylamino)(phenylamino)methyleneamino Not reported Not reported Base-sensitive diethylamino group
Key Observations:

Position 6 Modifications: The acetyl group (target compound and compound 3e ) likely improves water solubility compared to the isopropyl group in .

Position 2 Modifications: The morpholino-sulfonamide group (target compound) is more polar than the trimethoxyanilino group in 3e , suggesting enhanced solubility and target affinity. The methyl(phenyl)sulfamoyl group in introduces aromaticity, which may favor π-π stacking in hydrophobic binding pockets.

Biological Activity: Compound 3e demonstrated antitubulin activity (IC₅₀ = 2.1 µM), attributed to the trimethoxyanilino group’s resemblance to colchicine-site binders. The target compound’s morpholino-sulfonamide group could mimic this interaction with improved pharmacokinetics.

Functional Group Impact on Drug-Likeness

  • Morpholino-Sulfonamide (Target Compound): Enhances solubility (cLogP ~2.1 estimated) and hydrogen-bonding capacity, favorable for CNS penetration.
  • Trimethoxyanilino (3e ): Contributes to antitubulin activity but may increase metabolic liability due to methoxy groups.
  • Methyl Ester (Target) vs.

Q & A

Q. What synthetic strategies are commonly employed to construct the tetrahydrothieno[2,3-c]pyridine core in analogs of this compound?

The tetrahydrothieno[2,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing thiouracil derivatives with sodium ethoxide in ethanol, followed by acidification, yields fused heterocyclic systems . Key steps include optimizing solvent systems (e.g., acetic anhydride/acetic acid mixtures) and catalysts (e.g., fused sodium acetate) to promote ring closure. Purification via crystallization from DMF/water or similar polar solvents is critical to isolate the product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are primary tools. For instance, ¹H NMR can identify characteristic peaks such as acetyl protons (~2.24 ppm) and morpholino sulfonyl groups (distinct splitting patterns in aromatic regions). IR confirms functional groups like carbonyls (1719–1740 cm⁻¹) and sulfonamides (~1340 cm⁻¹). X-ray crystallography (e.g., Acta Crystallographica reports) provides definitive bond-length and angle validation for complex substituents .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Referencing structurally similar compounds (e.g., ethyl 2-amino-6-benzyl analogs), researchers should use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Emergency procedures include immediate medical consultation if exposed, as sulfonamide derivatives may pose toxicity risks. Proper storage in cool, dry conditions is advised to prevent degradation .

Advanced Research Questions

Q. How can researchers address low yields during the introduction of sulfonyl benzamido groups?

Low yields often stem from steric hindrance or incomplete activation of the sulfonyl chloride intermediate. Strategies include:

  • Using excess coupling agents (e.g., HATU or EDCI) to improve acylation efficiency.
  • Optimizing reaction time and temperature (e.g., reflux at 80–100°C for 2–6 hours) to balance reactivity and decomposition .
  • Employing high-resolution LC-MS to identify byproducts and adjust stoichiometry .

Q. How should conflicting NMR data be resolved for substituted morpholino sulfonyl derivatives?

Discrepancies in NMR peaks (e.g., unexpected splitting or integration ratios) may arise from dynamic rotational isomerism in the morpholino ring. Solutions include:

  • Variable-temperature NMR to observe coalescence effects and determine energy barriers.
  • Comparative analysis with X-ray crystallography data to correlate solid-state and solution-phase conformations .
  • 2D NMR techniques (COSY, NOESY) to assign ambiguous proton environments .

Q. What methodologies are effective for analyzing regioselectivity in multi-step syntheses of this compound?

Regioselectivity challenges (e.g., competing acetyl vs. sulfonamide substitutions) can be addressed via:

  • Computational modeling (DFT calculations) to predict electrophilic/nucleophilic sites.
  • Controlled stepwise functionalization, isolating intermediates after each step for HPLC or TLC validation .
  • Kinetic studies to identify rate-determining steps and adjust reagent addition sequences .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between theoretical and observed mass spectrometry (MS) data?

Observed m/z values deviating from theoretical masses may indicate adduct formation or fragmentation. For example, sodium adducts ([M+Na]⁺) can shift peaks by ~22 Da. Strategies include:

  • Repeating MS in negative-ion mode or using alternative ionization sources (e.g., ESI vs. EI).
  • High-resolution MS (HRMS) to distinguish isotopic patterns and confirm molecular formulas .

Experimental Design Considerations

Q. What steps are critical for designing stability studies of this compound under varying pH conditions?

  • Prepare buffer solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy at λ_max for key chromophores (e.g., 270–310 nm for aromatic systems).
  • Use HPLC with C18 columns to track decomposition products over time.
  • Cross-validate findings with NMR to identify hydrolyzed fragments (e.g., cleavage of ester or sulfonamide bonds) .

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